

Trimethyloxonium Tetrafluoroborate: A Powerful Methylating Agent for Organic Synthesis

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Compound of Interest

Compound Name: Trimethyloxonium tetrafluoroborate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a potent and versatile electrophilic methylating agent widely employed in organic synthesis.^{[1][2][3][4]} Its high reactivity makes it particularly suitable for the methylation of weakly nucleophilic functional groups under mild conditions.^{[3][5]} This white to off-white crystalline solid is valued for its ability to effect O-methylation in sensitive substrates where acidic conditions would be detrimental.^[3]

This document provides detailed application notes, experimental protocols, and safety information for the use of **trimethyloxonium tetrafluoroborate** in organic synthesis.

Properties and Handling

Trimethyloxonium tetrafluoroborate is a non-volatile solid, which makes it a safer alternative to other powerful methylating agents like methyl triflate or diazomethane.^[6] However, it is highly sensitive to moisture and will rapidly decompose upon exposure to atmospheric humidity.^[7] Therefore, it must be stored in a cool, dry environment, preferably in a freezer under an inert atmosphere of nitrogen or argon.^[7] While it can be weighed quickly in the open atmosphere, all reactions should be conducted under anhydrous conditions using dry solvents and glassware to ensure optimal reactivity and prevent decomposition.^{[5][6]}

Safety Precautions:

- Corrosive: **Trimethyloxonium tetrafluoroborate** is corrosive and can cause severe skin burns and eye damage.[3][8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
- Handling: Handle the reagent in a well-ventilated fume hood.[7][8]
- Quenching: Any residual reagent on spatulas or weighing paper should be carefully quenched in a beaker of water.[6]
- Disposal: Dispose of waste according to institutional guidelines.

Applications in Organic Synthesis

Trimethyloxonium tetrafluoroborate is a powerful methylating agent for a wide range of functional groups. Its reactivity makes it particularly useful for methylating substrates that are poor nucleophiles.

Key Applications Include:

- Esterification of Carboxylic Acids: A common application is the conversion of carboxylic acids to their corresponding methyl esters, especially when the substrate is sensitive to acidic conditions.[1][9]
- Methylation of Amides and Lactams: It can be used to convert tertiary amides to methyl esters in a two-step, one-pot procedure involving the formation of an imidate intermediate followed by hydrolysis.[2][10]
- Alkylation of Heterocycles: The reagent is effective for the quaternization of heterocyclic amines.[5]
- Methylation of Alcohols and Phenols: It readily methylates hydroxyl groups.[2][9][11]
- Formation of Methyl Ethers: It is used to convert alcohols to methyl ethers.[12]
- Derivatization for Analysis: It is employed in the derivatization of organic acids and phenols for analysis by gas chromatography-mass spectrometry (GC-MS).[9][11]

The following table summarizes the methylation of various functional groups using **trimethyloxonium tetrafluoroborate**, with representative reaction conditions and yields.

Substrate Type	Product	Solvent	Temperature	Reaction Time	Yield (%)
Carboxylic Acid	Methyl Ester	Dichloromethane	Room Temp.	1 hour	>90
Tertiary Aryl Amide	Methyl Ester	Dichloromethane	Room Temp.	Not specified	~80-95
Alcohol (Cyclohexanol)	Methyl Ether	Not specified	Neutral pH	Not specified	Not specified
Phenol (Chlorophenols)	Methyl Ether	Dichloromethane	Room Temp.	Not specified	High
Phosphonic Acid	Methyl Ester	Dichloromethane	Room Temp.	1 hour	High

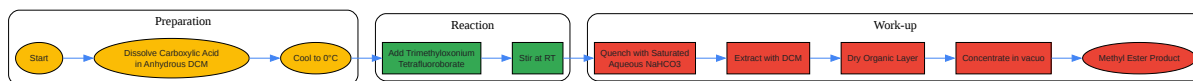
Experimental Protocols

The following are detailed protocols for common applications of **trimethyloxonium tetrafluoroborate**.

3.1. General Protocol for Methyl Esterification of a Carboxylic Acid

This protocol describes the general procedure for the methylation of a carboxylic acid.

Workflow for Carboxylic Acid Esterification



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Caption: General workflow for the esterification of a carboxylic acid.

Materials:

- Carboxylic acid
- **Trimethyloxonium tetrafluoroborate** (1.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a magnetic stir bar
- Nitrogen or argon atmosphere setup

Procedure:

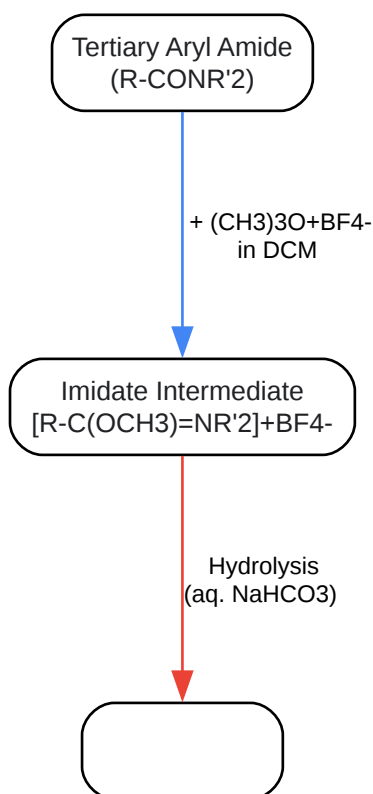
- Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add **trimethyloxonium tetrafluoroborate** (1.1 equivalents) to the stirred solution.
- Remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to afford the crude methyl ester.
- Purify the product by column chromatography if necessary.

3.2. Protocol for the Conversion of a Tertiary Aryl Amide to a Methyl Ester

This protocol is a two-step, one-pot procedure for converting tertiary aryl amides to their corresponding methyl esters.[10]

Reaction Pathway for Amide to Ester Conversion



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Caption: Conversion of a tertiary aryl amide to a methyl ester.

Materials:

- Tertiary aryl amide
- **Trimethyloxonium tetrafluoroborate** (1.5 equivalents)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

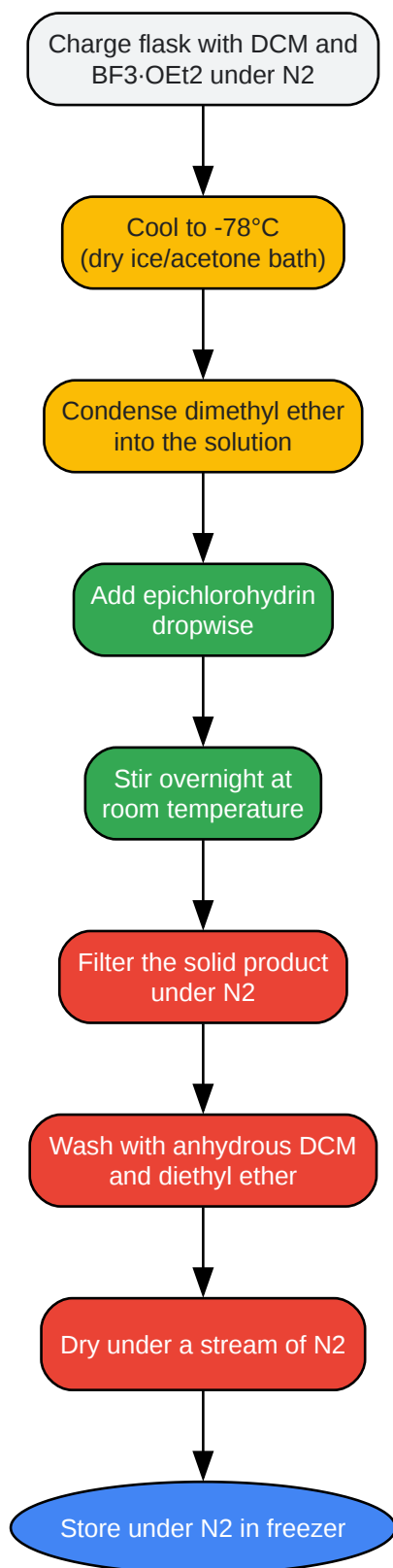
Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the tertiary aryl amide in anhydrous DCM.
- Add **trimethyloxonium tetrafluoroborate** (1.5 equivalents) in one portion to the stirred solution at room temperature.
- Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting amide via TLC or LC-MS.
- After the formation of the imidate intermediate is complete, add a saturated aqueous solution of NaHCO_3 .
- Stir the biphasic mixture vigorously for 1-4 hours to ensure complete hydrolysis.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude methyl ester can be purified by flash chromatography.

Synthesis of Trimethyloxonium Tetrafluoroborate

For laboratories that wish to prepare the reagent, a common and effective synthesis involves the reaction of boron trifluoride etherate, dimethyl ether, and epichlorohydrin.[1][5]

Synthesis Workflow for **Trimethyloxonium Tetrafluoroborate**



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Caption: Synthesis of **trimethyloxonium tetrafluoroborate**.

Materials:

- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous dichloromethane (DCM)
- Dimethyl ether
- Epichlorohydrin
- Anhydrous diethyl ether
- Three-necked flask equipped with a mechanical stirrer, gas inlet, and a dropping funnel

Procedure:

- Charge a three-necked flask with anhydrous DCM and boron trifluoride diethyl etherate under a nitrogen atmosphere.[\[5\]](#)
- Cool the flask in a dry ice-acetone bath.
- Condense dimethyl ether into the stirred solution.[\[5\]](#)
- Add epichlorohydrin dropwise to the cold solution via a dropping funnel.[\[5\]](#) A thick precipitate will form.
- Remove the cooling bath and stir the mixture vigorously overnight at room temperature.[\[5\]](#)
- Collect the resulting white solid by filtration through a fritted glass funnel under a stream of nitrogen.
- Wash the solid product with two portions of anhydrous DCM and then with two portions of anhydrous diethyl ether.[\[5\]](#)
- Dry the **trimethyloxonium tetrafluoroborate** under a stream of dry nitrogen.
- Store the product in a tightly sealed container under nitrogen in a freezer. The typical yield is high, often exceeding 90%.[\[2\]](#)

These protocols and notes are intended to provide a comprehensive guide for the safe and effective use of **trimethyloxonium tetrafluoroborate** in organic synthesis. As with any highly reactive reagent, it is crucial to perform a thorough risk assessment before beginning any experimental work.

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References

- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of Trimethyloxonium Tetrafluoroborate_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.no [fishersci.no]
- 9. 三甲基氧鎗四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
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